

An In-depth Technical Guide to 2-Chlorobenzaldehyde: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name: 2-Chlorobenzaldehyde

Cat. No.: B7760846

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This guide offers a comprehensive technical overview of **2-Chlorobenzaldehyde** (CAS Number: 89-98-5), a pivotal organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, key reactions, and diverse industrial applications, with a strong emphasis on safety and handling.

Core Identification and Physicochemical Properties

2-Chlorobenzaldehyde, also known as ortho-chlorobenzaldehyde, is an aromatic aldehyde with a chlorine atom substituted at the ortho position of the benzene ring relative to the aldehyde group.^{[1][2]} This substitution pattern significantly influences its chemical behavior, rendering it more stable against autoxidation compared to benzaldehyde.^[3] It presents as a clear, colorless to pale yellow oily liquid with a distinct, penetrating odor.^{[1][4]}

Table 1: Physicochemical Properties of **2-Chlorobenzaldehyde**

Property	Value	Source(s)
CAS Number	89-98-5	[1][5][6][7]
Molecular Formula	C ₇ H ₅ ClO	[1][3][6][7]
Molecular Weight	140.57 g/mol	[3][5][7][8]
Appearance	Clear colorless to yellowish liquid	[1][3][4]
Melting Point	9–12 °C (48–54 °F; 282–285 K)	[3][5]
Boiling Point	209–215 °C (408–419 °F; 482–488 K)	[3]
Density	~1.25 g/mL at 25 °C	[3][5]
Flash Point	87-88 °C (189-190.4 °F; 360-361 K)	[1][3][9]
Autoignition Temp.	385 °C (725 °F; 658 K)	[3]
Solubility	Slightly soluble in water; soluble in ethanol, ether, benzene, and acetone.[1][3]	
Vapor Pressure	2.2 mmHg at 122°F (50°C)	[8]
Refractive Index	1.5662 at 20 °C	[4]

Industrial Synthesis and Manufacturing

The primary industrial route to **2-Chlorobenzaldehyde** involves the side-chain chlorination of 2-chlorotoluene to yield 2-chlorobenzal chloride, followed by hydrolysis.[10] This hydrolysis step is critical and can be performed under various conditions.

Hydrolysis of 2-Chlorobenzal Chloride

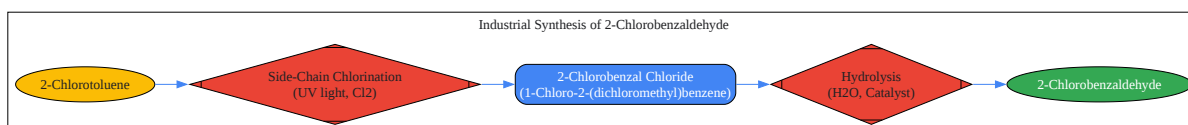
This is the most common manufacturing method.[3] The dichloromethyl group of the intermediate, 1-chloro-2-(dichloromethyl)benzene, is converted to an aldehyde.[10]

- **Acid-Catalyzed Hydrolysis:** This method employs a strong acid, such as concentrated sulfuric acid, to facilitate the hydrolysis. The precursor is stirred with the acid, often with gentle heating, until the evolution of hydrogen chloride gas ceases.[11] The product is then isolated by pouring the mixture into cold water and separating the organic layer.[11]
- **Metal Salt Catalysis:** Catalysts like iron(III) chloride can be used to drive the hydrolysis. This approach can offer milder reaction conditions compared to using concentrated strong acids.

Oxidation of 2-Chlorotoluene Derivatives

Alternative synthesis pathways involve oxidation:

- Direct oxidation of 2-chlorotoluene using manganese dioxide (MnO_2) as a catalyst.[12]
- Oxidation of 2-chlorobenzyl chloride with agents like dilute nitric acid or N-oxides of tertiary amines.



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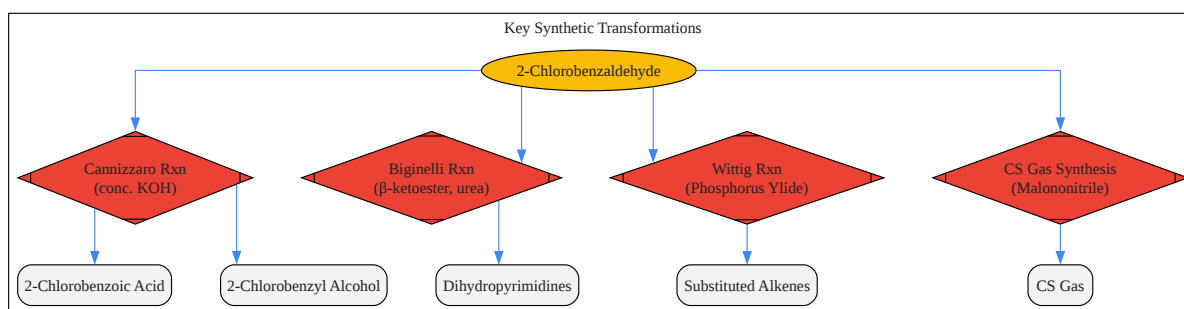
Caption: Primary industrial synthesis route for **2-Chlorobenzaldehyde**.

Chemical Reactivity and Synthetic Utility

The chemical persona of **2-Chlorobenzaldehyde** is defined by the interplay between the aldehyde functional group and the ortho-chloro substituent. The aldehyde group is a site for various nucleophilic addition reactions, while the chlorine atom, an electron-withdrawing group, enhances the reactivity of the carbonyl carbon.[13][14]

Key Reactions:

- Cannizzaro Reaction: In the absence of alpha-hydrogens, **2-Chlorobenzaldehyde** undergoes disproportionation in the presence of a strong base (e.g., potassium hydroxide) to yield equimolar amounts of 2-chlorobenzoic acid and 2-chlorobenzyl alcohol.^[15] This reaction can even be performed under solvent-free conditions by grinding the reactants.^[15]
- Biginelli Cyclocondensation: It serves as a key aldehyde component in one-pot, three-component Biginelli reactions with β -ketoesters and (thio)ureas to generate diversely functionalized dihydropyrimidine derivatives, which are of interest in medicinal chemistry.
- Wittig Reaction: The aldehyde readily reacts with phosphorus ylides in Wittig reactions to form substituted alkenes, a fundamental transformation in organic synthesis.^[13]
- Reductive Amination: It can be converted to various secondary and tertiary amines through reductive amination, reacting with a primary or secondary amine in the presence of a reducing agent.^[13]
- CS Gas Synthesis: A notable application is its reaction with malononitrile to produce o-Chlorobenzylidene malononitrile (CS gas), a common riot control agent.^[3]



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